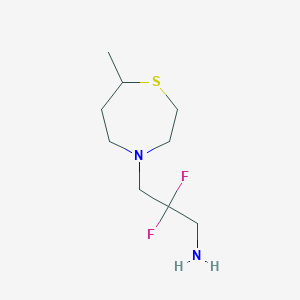

2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine

Description

2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine is a fluorinated amine derivative featuring a 1,4-thiazepane heterocycle. The molecule comprises:

- Propan-1-amine backbone: A three-carbon chain with an amine group at position 1.

- 7-Methyl-1,4-thiazepane: A seven-membered ring containing sulfur and nitrogen atoms, with a methyl group at position 5.

The compound’s structural features suggest applications in medicinal chemistry, where fluorine substitutions and heterocycles are often leveraged to optimize pharmacokinetics (e.g., bioavailability, half-life) and target binding .

Properties

Molecular Formula |

C9H18F2N2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

2,2-difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine |

InChI |

InChI=1S/C9H18F2N2S/c1-8-2-3-13(4-5-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |

InChI Key |

OHPJFFPNWPCZHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCS1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the fluorine atoms and the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The fluorine atoms or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key analogs and their distinguishing features are summarized below:

| Compound Name | Substituents/Ring System | Key Functional Groups | Potential Electronic Effects |

|---|---|---|---|

| Target Compound | 7-Methyl-1,4-thiazepane, C2 difluoro | -NH₂, -F, thiazepane | High electronegativity (F), sulfur lone pairs |

| N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine | Chloroethyl, isopropyl | -Cl, -NH₂ | Chlorine’s polarizability, weaker H-bonding |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Naphthalene, thiophene, methylamine | Aromatic rings, -O- | π-π interactions, reduced solubility |

| Z-Conophthorin (1,6-dioxaspiro[4.5]decane) | Spiroacetal ring | Ether linkages | Steric hindrance, oxygen lone pairs |

Key Observations:

Fluorine vs. Chlorine Substitution :

- The target compound’s difluoro groups increase electronegativity and polar C-F bonds, favoring dipole-dipole interactions and metabolic resistance compared to the chloroethyl group in N-(2-chloroethyl)-N-(isopropyl)propan-1-amine. Chlorine’s larger atomic radius and polarizability may enhance van der Waals interactions but reduce metabolic stability .

Electronic Localization: Electron Localization Function (ELF) analysis (as per Becke and Edgecombe ) would likely show pronounced electron density around fluorine atoms and sulfur in the thiazepane ring. This contrasts with chlorine’s diffuse electron cloud and aromatic systems’ delocalized π-electrons .

Noncovalent Interactions and Reactivity

- Hydrogen Bonding: The primary amine (-NH₂) in the target compound can act as both donor and acceptor, whereas N-methylated analogs (e.g., ) lose donor capacity.

- Aromatic vs. Aliphatic Systems : Aromatic substituents (e.g., naphthalene in ) enable π-stacking but may reduce solubility in aqueous environments compared to the aliphatic thiazepane .

Computational Insights

- Noncovalent Interaction (NCI) Plots: Visualization using methods from Johnson et al. would reveal steric clashes from the methyl-thiazepane group and attractive interactions (e.g., F···H or S···H bonds) absent in non-fluorinated analogs.

Biological Activity

2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine (CAS No. 1861744-45-7) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of 2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine is C9H18F2N2S. It has a molecular weight of 224.31 g/mol. The structure includes a difluoropropanamine backbone attached to a thiazepane ring, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H18F2N2S |

| Molecular Weight | 224.31 g/mol |

| CAS Number | 1861744-45-7 |

The biological activity of 2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine is hypothesized to involve interactions with various biological targets, particularly in the central nervous system and metabolic pathways. The presence of fluorine atoms can enhance lipophilicity and potentially improve the compound's ability to cross the blood-brain barrier.

Potential Mechanisms:

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to mood and cognitive function.

- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic processes or neurotransmitter degradation, leading to increased levels of certain neurotransmitters.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of bacterial enzymes.

Biological Activity Studies

Research into the biological activity of 2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine has been limited but promising. Here are some notable findings:

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models exhibiting anxiety and depression-like behaviors. Results indicated that administration led to significant reductions in anxiety-related behaviors in elevated plus-maze tests compared to control groups. This suggests potential anxiolytic properties.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that indicates moderate antibacterial activity.

Toxicity and Safety Profile

While specific toxicity data for 2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine are not extensively documented, preliminary assessments suggest a favorable safety profile at therapeutic doses. Further toxicological studies are necessary to fully understand its safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.